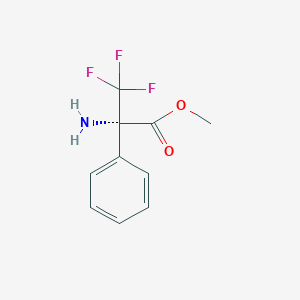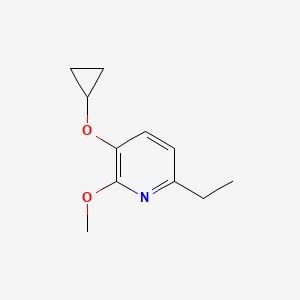
3-Cyclopropoxy-6-ethyl-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-6-ethyl-2-methoxypyridine is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methoxy group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Cyclopropoxy-6-ethyl-2-methoxypyridine involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the cyclopropoxy, ethyl, and methoxy groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropanation: Introduction of the cyclopropoxy group through cyclopropanation reactions.
Alkylation: Introduction of the ethyl group via alkylation reactions.
Methoxylation: Introduction of the methoxy group through methoxylation reactions.
Chemical Reactions Analysis
3-Cyclopropoxy-6-ethyl-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopropoxy-6-ethyl-2-methoxypyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-ethyl-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Cyclopropoxy-6-ethyl-2-methoxypyridine can be compared with other similar compounds, such as:
3-Cyclopropyl-2-methoxypyridine: Similar structure but lacks the ethyl group.
6-Ethyl-2-methoxypyridine: Similar structure but lacks the cyclopropoxy group.
2-Methoxypyridine: Similar structure but lacks both the cyclopropoxy and ethyl groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the other similar compounds.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-ethyl-2-methoxypyridine |
InChI |
InChI=1S/C11H15NO2/c1-3-8-4-7-10(11(12-8)13-2)14-9-5-6-9/h4,7,9H,3,5-6H2,1-2H3 |
InChI Key |
XSGNGSDWMKTGBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C=C1)OC2CC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


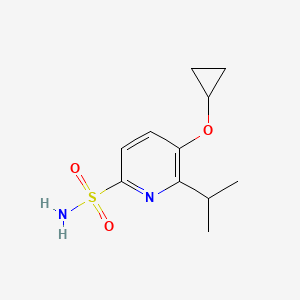
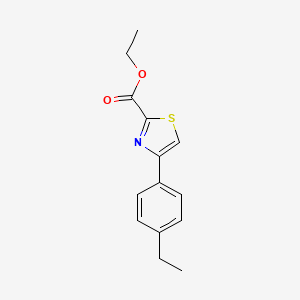
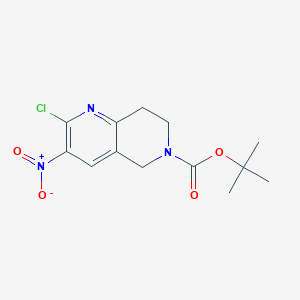
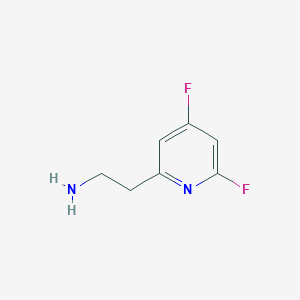
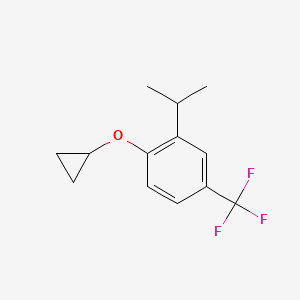
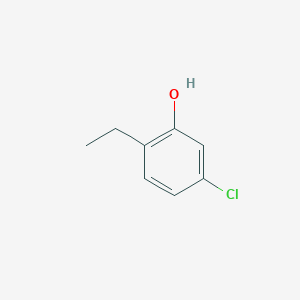
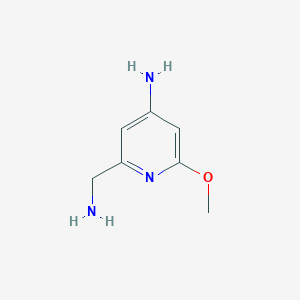

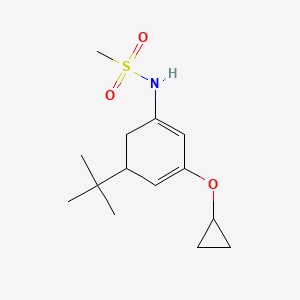
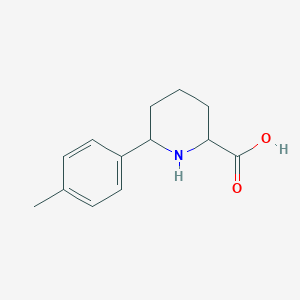
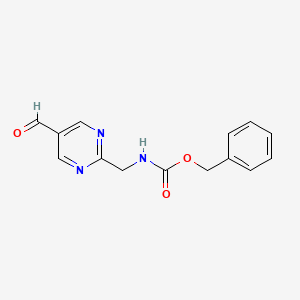
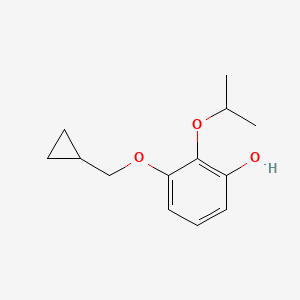
![[(2R)-2-(4-acetamido-2-oxopyrimidin-1-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14851054.png)
